LACTOBIONIC ACID

Description

Properties

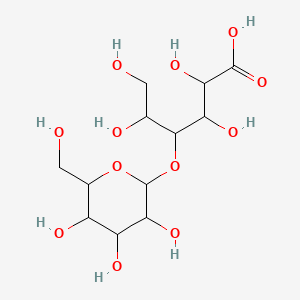

IUPAC Name |

2,3,5,6-tetrahydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O12/c13-1-3(15)10(7(18)8(19)11(21)22)24-12-9(20)6(17)5(16)4(2-14)23-12/h3-10,12-20H,1-2H2,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYTUSYBCFIZPBE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OC(C(CO)O)C(C(C(=O)O)O)O)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O12 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00859171 | |

| Record name | 4-O-Hexopyranosylhexonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00859171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Profile of Lactobionic Acid

Lactobionic acid is a white, crystalline solid that is highly soluble in water. chemicalbook.com Its chemical and physical properties are summarized in the table below.

| Property | Value |

| Chemical Formula | C12H22O12 |

| Molar Mass | 358.30 g/mol taylorandfrancis.com |

| Melting Point | 113-118 °C chemicalbook.comchemicalbook.com |

| Boiling Point | ~410.75 °C chemicalbook.comchemicalbook.com |

| Density | ~1.4662 g/cm³ chemicalbook.comchemicalbook.com |

| pKa | 3.8 caldic.comtaylorandfrancis.com |

| Solubility in Water | 10 g/100 mL chemicalbook.comchemicalbook.com |

| Appearance | White to off-white powder chemicalbook.com |

This table is interactive. Click on the headers to sort the data.

Purification and Recovery Strategies for Lactobionic Acid

Downstream Processing Methodologies

A variety of techniques can be employed, either individually or in combination, to isolate and purify LBA. These methods target the separation of LBA from biomass, unreacted substrates like lactose (B1674315), by-products, and other impurities present in the production medium.

Precipitation Techniques

Precipitation is a widely used method for the recovery of LBA, often employing organic solvents or altering cation presence.

Ethanol (B145695) precipitation is a common and effective technique. In one study, after bioconversion of an acid whey substrate, the addition of 96% (v/v) ethanol to concentrated samples followed by centrifugation resulted in the precipitation of LBA as a white powder with a concentration of 95 ± 2%. mdpi.comnih.gov This purity level is comparable to that of commercially available LBA. mdpi.com To achieve a higher degree of purity, successive precipitations can be performed. sci-hub.se The principle relies on the low solubility of lactobionate (B10762962) salts in ethanol compared to other components in the mixture like fructose, which is highly soluble and remains in the supernatant. sci-hub.se

Another precipitation strategy involves the removal of metal cations prior to other purification steps like ion exchange. google.com For instance, when LBA is present as calcium lactobionate, sulfuric acid can be added to precipitate the calcium as insoluble calcium sulfate (B86663), which is then removed by filtration. google.comgoogle.com This preliminary step reduces the load on subsequent ion-exchange resins. google.com

Table 1: Efficacy of Precipitation for LBA Purification This table is interactive. Click on the headers to sort the data.

| Initial Material | Precipitation Method | Purity/Recovery | Source(s) |

|---|---|---|---|

| Fermented acid whey | 96% (v/v) ethanol | 95 ± 2% LBA concentration | mdpi.com, nih.gov |

| Sodium lactobionate solution | Three successive precipitations with ethanol | High degree of purity achieved | sci-hub.se |

| Calcium lactobionate solution | Addition of sulfuric acid | Removes calcium cations as calcium sulfate precipitate | google.com, google.com |

Crystallization Processes

Crystallization is a key step for obtaining LBA in a solid, high-purity form. It can be implemented after initial purification steps such as precipitation. mdpi.com A common procedure involves concentrating an LBA solution by removing the solvent, for example, through rotary evaporation under heat and vacuum, until a thick syrup is formed. google.com This syrup can then be seeded with an LBA crystal and left to stand for a period, such as two days, to allow for full crystal formation. google.com The resulting crystals are then typically dried further under vacuum. google.com

However, challenges can arise with highly concentrated LBA solutions, which may form a glass-like structure that retains significant amounts of water instead of crystallizing. wipo.int To overcome this, an optimized process involves heating the LBA solution under vacuum to create a foam, which is then cooled to a solid and subsequently dried. google.com

An alternative method for obtaining high-purity crystals involves slow crystallization from a specific solvent. For example, using methyl cellosolve as the solvent allows for the formation of large, high-purity crystals of lactobionic delta lactone. nist.gov

Membrane Separation Technologies

Membrane-based separations are instrumental in the purification of LBA, particularly for clarifying the initial broth and for desalting or concentrating the product.

Microfiltration (MF) is often used as an early downstream step to remove microbial biomass and other suspended solids from the fermentation broth. mdpi.comresearchgate.net A tangential microfiltration device with a polyvinylidene fluoride (B91410) (PVDF) membrane (e.g., 0.22 µm pore size) can effectively separate the Pseudomonas taetrolens biomass from the LBA-containing substrate. researchgate.net This step is crucial as it also eliminates endotoxins, ensuring the safety of the LBA product for food industry applications. mdpi.comresearchgate.net

Electrodialysis (ED) is a more advanced membrane process used for separating ionic species. It employs an electrical potential difference to drive ions across ion-exchange membranes. scielo.br This technique is particularly effective for removing LBA from fermentation media containing non-ionic products like sorbitol. scielo.br Studies have shown that over 95% of LBA can be removed from synthetic mixtures in under two hours. scielo.br The efficiency of removal is influenced by parameters such as voltage and the salt concentration in the concentrate stream. scielo.brscielo.br

Bipolar Membrane Electrodialysis (BMED) is a specific configuration used to convert a salt form of LBA, such as sodium lactobionate (LBNa), directly into its acidic form. In a BMED system, water is split into H+ and OH- ions at the bipolar membrane. The lactobionate anions (LB−) migrate across an anion exchange membrane into the acid compartment, where they combine with H+ ions to form LBA. researchgate.net This process can achieve a demineralization rate of approximately 50% and increase the LBA concentration in the acid compartment by about 2.5 times. researchgate.net

Table 2: Performance of Electrodialysis in LBA Purification This table is interactive. Click on the headers to sort the data.

| Technology | Application | Key Parameters | Outcome | Source(s) |

|---|---|---|---|---|

| Electrodialysis | Removal of LBA from synthetic mixtures | 60 V, 3 g L⁻¹ NaCl in concentrate | >95% LBA removal in < 100 min | scielo.br |

| Bipolar Membrane Electrodialysis (BMED) | Conversion of Sodium Lactobionate to LBA | 5.0 V for 100 min, then 5.5 V for 80 min | ~50% demineralization rate; 2.5x increase in LBA concentration | researchgate.net |

| Microfiltration | Biomass removal from fermented whey | 0.22 µm PVDF membrane | Complete biomass and endotoxin (B1171834) removal | mdpi.com, researchgate.net |

Adsorption Methods

Adsorption is primarily used as a polishing step to remove specific impurities, most notably color pigments, from the LBA solution. Activated carbon is the most commonly used adsorbent for this purpose. mdpi.comnih.govresearchgate.net It is effective in decolorizing substrates like acid whey after fermentation, adsorbing undesirable color pigments and other soluble impurities. mdpi.comjoaat.com This step is typically performed early in the downstream process, before more intensive purification techniques like crystallization or precipitation, to ensure a cleaner final product. mdpi.com

Chromatographic Purification

Chromatographic methods, particularly ion-exchange chromatography (IEX), are powerful techniques for achieving very high purity LBA. mdpi.com IEX is often used to convert lactobionate salts into free lactobionic acid. sci-hub.segoogle.com The process involves passing a solution of a salt, such as calcium lactobionate or sodium lactobionate, through a column containing a cation exchange resin in its acid (H+) form. google.comgoogle.com The cations in the solution (e.g., Ca²⁺, Na⁺) are exchanged for H⁺ ions on the resin, resulting in an effluent of pure LBA solution. sci-hub.segoogle.com This method can produce LBA with a purity of ≥99% and can achieve yields approaching 100%. mdpi.comresearchgate.net

High-Performance Liquid Chromatography (HPLC) is the standard analytical technique used to quantify the concentration and purity of LBA during and after the purification process. mdpi.commdpi.com An efficient separation can be achieved using a strong cation ion exchange resin column eluted with a dilute sulfuric acid mobile phase. mdpi.comnih.gov

Integration of Purification Steps in Production Schemes

No single purification method is sufficient to produce high-purity LBA from complex raw materials like fermentation broths. Therefore, an effective downstream process involves the logical integration of several of the methodologies described above. The sequence of operations is designed to progressively remove different types of impurities.

A typical integrated scheme for LBA produced via fermentation of whey might be as follows:

Adsorption: The process begins with treating the fermented broth with activated carbon to remove color pigments and other soluble impurities. mdpi.comjoaat.com

Biomass Removal: This is followed by centrifugation and/or microfiltration to separate the microbial cells and other insoluble matter. mdpi.comresearchgate.net This step yields a clarified LBA-containing solution.

Precipitation/Concentration: The clarified solution is then concentrated (e.g., by evaporation) and LBA is precipitated using ethanol. mdpi.com

Crystallization: The precipitate is redissolved and crystallized to obtain the final solid product. mdpi.com

Another integrated approach starts with the chemical or electrochemical production of a lactobionate salt. The purification scheme could then involve:

Cation Precipitation: Initial removal of the bulk of cations by chemical precipitation (e.g., adding sulfuric acid to a calcium lactobionate solution). google.com

Ion-Exchange Chromatography: The filtered solution is then passed through cation and anion exchange resins to remove remaining salts and convert the lactobionate to this compound, yielding a high-purity solution. google.comgoogle.com

Crystallization/Drying: The pure LBA solution is finally concentrated and crystallized, or spray-dried, to produce the final product. google.comgoogle.com

A process combining catalytic oxidation with membrane technology has also been demonstrated, where a sodium lactobionate solution is produced and then directly converted to LBA using bipolar membrane electrodialysis (BMED), which also allows for the recovery of sodium hydroxide (B78521) for reuse in the oxidation step. researchgate.net The selection and order of these integrated steps are crucial for the economic viability and efficiency of large-scale LBA production. mdpi.com

Challenges and Innovations in Product Recovery

The recovery and purification of this compound from fermentation broths present significant challenges that directly impact the economic viability of its biotechnological production. caldic.comacs.org The complexity of the fermentation medium, which often contains residual lactose, microbial biomass, proteins, minerals, and other metabolites, necessitates a multi-step purification process to achieve the high purity required for pharmaceutical and food applications. mdpi.comresearchgate.netmdpi.com

A primary challenge lies in the efficient separation of LBA from the complex mixture. Traditional methods such as precipitation with ethanol, evaporation, and crystallization have been employed. researchgate.netndpublisher.in For instance, precipitation with ethanol has been shown to yield a white powder with a high LBA concentration, with some studies achieving up to 95 ± 2% purity. mdpi.com Combining centrifugation, microfiltration, and activated carbon treatment prior to ethanol precipitation can further enhance recovery and purification. mdpi.com However, these methods can be energy-intensive and may require further steps to remove impurities.

Innovations in purification have focused on chromatographic techniques and membrane filtration to improve yield and purity. researchgate.net Ion-exchange chromatography has emerged as a highly effective method, with some studies reporting recovery yields of up to 100%. mdpi.comresearchgate.net The selection of the appropriate ion-exchange resin is crucial for successful separation. caldic.com For example, the cation-exchange resin T42 has demonstrated a recovery yield of 97.6% from culture supernatant. nih.govresearchgate.net Simulated moving bed (SMB) technology, a continuous chromatographic process, has also been explored to enhance separation efficiency. caldic.com

Microfiltration is a key step for the initial clarification of the fermentation broth, effectively removing microbial biomass and other insoluble materials. mdpi.com This not only prepares the broth for subsequent purification steps but can also eliminate endotoxins, ensuring the safety of the final product for food and pharmaceutical applications. mdpi.com

The development of integrated fermentation and separation processes is a promising area of innovation. In-situ product recovery (ISPR) techniques, which remove LBA from the fermentation vessel as it is produced, can simplify the entire downstream process by reducing the number of stages and the size of the equipment required. caldic.com

Table 1: Comparison of this compound Recovery Methods

| Recovery Method | Key Findings | Recovery Yield (%) | Reference |

|---|---|---|---|

| Ethanol Precipitation | Addition of 70% (v/v) ethanol followed by drying resulted in 93.71% LBA. | 93.71 | mdpi.com |

| Precipitation with 96% (v/v) ethanol yielded a product with 95 ± 2% LBA concentration. | ~95 | mdpi.com | |

| Combined with a final ion-exchange process, resulted in a 79% recovery of LBA. | 79 | mdpi.com | |

| Addition of ethanol to the fermented substrate resulted in 98% LBA recovery. | 98 | mdpi.com | |

| Ion-Exchange Chromatography | Use of ion-exchange resins can produce a pure LBA solution with negligible calcium ions. | Not specified | researchgate.netndpublisher.in |

| Can achieve 100% recovery yield. | 100 | mdpi.com | |

| Cation-exchange resin T42 showed a 97.6% recovery yield. | 97.6 | nih.govresearchgate.net | |

| Electrodialysis | Achieved over 95% removal efficiency from a synthetic solution. | 38.7 | caldic.comscielo.br |

| Simulated Moving Bed (SMB) Technology | Assessed for the separation of LBA. | 100 | caldic.com |

Analytical Chemistry of Lactobionic Acid

Chromatographic Techniques for Quantification and Purity Assessment

Chromatographic methods are essential for separating and quantifying lactobionic acid (LBA) from reaction mixtures and determining its purity.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of this compound. walshmedicalmedia.comnih.govmdpi.com Various HPLC methods have been developed, often employing different columns and detection systems to achieve optimal separation and quantification.

One common approach involves using a reversed-phase column, such as a Newcrom BH or Newcrom R1 column. sielc.comsielc.com The mobile phase typically consists of a mixture of water, acetonitrile (B52724) (MeCN), and an acid like perchloric acid or phosphoric acid. sielc.comsielc.com For applications requiring mass spectrometry (MS) compatibility, phosphoric acid is often replaced with formic acid. sielc.com Another effective stationary phase is a Bio-Rad Aminex HPX-87H column, which is operated at an elevated temperature (around 50-75°C) with a dilute sulfuric acid solution as the mobile phase. nih.govmdpi.comsci-hub.se

Detection is frequently accomplished using a refractive index (RI) detector, which is sensitive to changes in the bulk properties of the mobile phase as the analyte elutes. walshmedicalmedia.commdpi.comsci-hub.se Ultraviolet (UV) detection can also be used. sielc.com The purity of LBA can be determined by comparing the peak area of the sample to that of a known standard. walshmedicalmedia.com For instance, studies have used HPLC to confirm the high purity of LBA produced through biotechnological processes, sometimes reaching 100%, in comparison to commercially available standards with purities around 97%. walshmedicalmedia.comresearchgate.net

The complete separation of this compound, its precursor lactose (B1674315), and its lactone form (4-O-β-D-galactopyranosyl-D-glucono-1,5-lactone) has been successfully achieved using either a β-cyclodextrin or an aminopropyl-silica gel-bonded-phase HPLC column with an acetonitrile-aqueous buffer mobile phase. researchgate.net

Table 1: HPLC Methods for this compound Analysis

| Column Type | Mobile Phase | Detector | Reference |

|---|---|---|---|

| Newcrom BH (Reversed-Phase) | Water, Acetonitrile (MeCN), Perchloric Acid | UV | sielc.com |

| Newcrom R1 (Reversed-Phase) | Acetonitrile (MeCN), Water, Phosphoric Acid (or Formic Acid for MS) | Not Specified | sielc.com |

| Bio-Rad Aminex HPX-87H | Dilute Sulfuric Acid (e.g., 0.45 mM or 8.5 mM) | Refractive Index (RI) | walshmedicalmedia.comnih.govmdpi.com |

| β-cyclodextrin or Aminopropyl-silica gel | Acetonitrile-aqueous buffer | Refractive Index (RI) | researchgate.net |

Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS)

For more sensitive and selective analysis, Liquid Chromatography is often coupled with Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS). researcher.lifenih.govresearchgate.net This powerful technique combines the separation capabilities of LC with the mass-analyzing power of MS, allowing for both quantification and structural confirmation.

In a typical LC-ESI-MS setup for LBA analysis, a hydrophilic interaction chromatography (HILIC) column, such as an ACQUITY UPLC BEH Amide column, can be used for separation. nih.gov The mobile phase might consist of acetonitrile and water with a modifier like ammonium (B1175870) hydroxide (B78521). nih.gov The ESI source ionizes the LBA molecules, which are then detected by the mass spectrometer. nih.gov

LC-ESI-MS is particularly useful for analyzing complex biological samples, such as determining LBA concentrations in whey-containing medium after bacterial production. researcher.liferesearchgate.net The method can also be applied to the analysis of amino acids in products from animals fed with LBA, using a reversed-phase column and a triple quadrupole mass-selective detector. mdpi.commdpi.com The high sensitivity and specificity of LC-ESI-MS/MS, often operating in multiple reaction monitoring (MRM) mode, allow for the detection and quantification of trace amounts of LBA and its metabolites. mdpi.comnih.gov

Table 2: LC-ESI-MS Parameters for this compound Analysis

| Chromatography | Column | Mobile Phase Example | Ionization Mode | Reference |

|---|---|---|---|---|

| HILIC | ACQUITY UPLC BEH Amide | Acetonitrile/water with 0.1% NH4OH | Positive-ion ESI | nih.gov |

| Reversed-Phase | Discovery® HS F5-3 | Acidified Water and Acetonitrile | ESI | mdpi.commdpi.com |

Spectroscopic Characterization Methods

Spectroscopic techniques are indispensable for elucidating the molecular structure of this compound and studying its interactions with other molecules.

Fourier Transform Infrared Spectroscopy (FTIR-ATR)

Fourier Transform Infrared (FTIR) spectroscopy, particularly with an Attenuated Total Reflectance (ATR) accessory, is a valuable tool for identifying the functional groups present in this compound. rsc.orgresearchgate.netmdpi.com The FTIR spectrum of LBA shows characteristic absorption bands that confirm its structure. researchgate.net

Key characteristic bands for LBA include a broad band in the 3200–3400 cm⁻¹ region, which corresponds to the stretching vibrations of the numerous hydroxyl (–OH) groups and the N-H group if it is part of a derivative. rsc.orgrsc.org The presence of a carbonyl group (C=O) from the carboxylic acid is also a key feature. koreascience.kr When LBA is grafted onto other materials, such as polyethersulfone hollow fiber membranes, new peaks may appear. For example, the appearance of peaks in the 1580–1680 cm⁻¹ range can indicate the formation of amide linkages (–CO–NH–). rsc.orgrsc.org FTIR-ATR has been used to confirm the successful synthesis of LBA and its derivatives and to quantify LBA in solution. researchgate.netmdpi.comresearchgate.net

Table 3: Characteristic FTIR-ATR Bands for this compound and Derivatives

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group | Reference |

|---|---|---|---|

| 3200–3400 | Stretching | –OH, N-H | rsc.orgrsc.org |

| 1580–1680 | Stretching | –CO–NH– (Amide) | rsc.orgrsc.org |

| 1653 | Stretching | C=O (Amide) | koreascience.kr |

| 900 | - | Pyran ring | koreascience.kr |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful analytical techniques for the complete structural elucidation of this compound in solution. walshmedicalmedia.comresearchgate.net Both proton (¹H NMR) and carbon-13 (¹³C NMR) spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule. walshmedicalmedia.comscielo.br

In the ¹H NMR spectrum of LBA in deuterated water (D₂O), the anomeric proton of the galactose unit typically appears as a doublet around 4.52 ppm. scielo.br Other proton signals appear as multiplets in the region between 3.50 and 4.10 ppm. scielo.br

The ¹³C NMR spectrum is crucial for confirming the structure and identifying the presence of the lactone form in equilibrium with the open-chain acid. walshmedicalmedia.com The chemical shifts of the carbon atoms provide a unique fingerprint of the molecule. For example, in D₂O, the carbon signals for LBA can be assigned to specific positions in the gluconic acid and galactose moieties. walshmedicalmedia.comscielo.br The presence of signals corresponding to the lactone form indicates that an equilibrium exists in solution. walshmedicalmedia.com NMR is essential for comparing LBA produced by different methods, such as biotechnological synthesis versus commercial standards, and for ensuring structural integrity. walshmedicalmedia.comresearchgate.net

Table 4: Selected ¹³C NMR Chemical Shifts (ppm) for this compound and its Lactone Form in D₂O

| Carbon Atom | This compound (ppm) | Lactone (ppm) | Reference |

|---|---|---|---|

| C1 (Glu) | 178.9 | 176.9 | walshmedicalmedia.com |

| C1' (Gal) | 105.5 | 105.5 | walshmedicalmedia.com |

| C2 (Glu) | 74.2 | 84.7 | walshmedicalmedia.com |

| C3 (Glu) | 73.8 | 72.9 | walshmedicalmedia.com |

| C4 (Glu) | 80.5 | 77.6 | walshmedicalmedia.com |

| C5 (Glu) | 74.1 | 73.9 | walshmedicalmedia.com |

| C6 (Glu) | 63.2 | 63.2 | walshmedicalmedia.com |

UV-VIS Spectroscopy for Complexation Studies

UV-Visible (UV-Vis) spectroscopy is employed to study the formation of complexes between this compound and metal ions. nih.govcdnsciencepub.com LBA's ability to chelate metal ions can be observed through changes in the UV-Vis spectrum of the metal ion upon addition of LBA. nih.gov

For example, the complexation of LBA with ferric iron (Fe³⁺) can be monitored by observing changes in the iron's UV-Vis spectrum. nih.gov Similarly, studies on the interaction between LBA and chromium(VI) have used UV-Vis spectroscopy to observe the formation of chromate (B82759) esters, indicated by an absorption band around 374 nm. This technique is also used to follow the kinetics of redox reactions involving LBA and metal ions. In the context of nanomaterials, UV-Vis spectroscopy can confirm the synthesis and functionalization of nanoparticles, such as selenium or gold nanoparticles, with this compound. mdpi.comfrontiersin.org The characteristic surface plasmon resonance (SPR) peak of the nanoparticles may shift upon modification with LBA. mdpi.com

Other Analytical Approaches

Beyond mainstream chromatographic techniques, a variety of other analytical methods have been developed and applied for the characterization and quantification of this compound. These approaches offer alternative or complementary information, leveraging principles from electrophoresis, enzymatic reactions, and other physicochemical properties.

Capillary Electrophoresis

Capillary electrophoresis (CE) has emerged as a powerful tool for the analysis of this compound and its interactions. In affinity capillary electrophoresis, this compound, with its carboxylic group and galactose residue, can be used as an ionic additive in the running buffer. chromsoc.jp This allows for the study of interactions, such as those with galactose-specific lectins like Ricinus communis agglutinin (RCA60). chromsoc.jp The formation of a complex between the protein and the negatively charged this compound allows for its separation from neutral markers. chromsoc.jp The association constant for this interaction was calculated to be 3.3 × 10³ M⁻¹. edpsciences.org

This compound and its derivatives have also been successfully employed as chiral selectors in CE for the enantioseparation of various basic drugs. rsc.orgresearchgate.net A novel ionic liquid derived from this compound, 3-methyl-1-(3-sulfopropyl)-1H-imidazol-3-ium lactobionate (B10762962) (MSI-LA), was used as the sole chiral selector to separate eight different basic drugs. rsc.org Molecular modeling suggested that both the cation and the anion of the ionic liquid participate in the interaction with the analytes, enhancing the chiral recognition capability compared to using this compound alone. rsc.org In another approach, deep eutectic solvents (DESs) based on this compound were used as chiral selectors for the enantioseparation of twenty amino alcohol drugs, showing improved separation compared to single this compound systems. nih.gov

Research has also focused on modifying the capillary itself. A metal-organic framework, ZIF-90, modified with this compound was used to create an open tubular capillary for electrochromatographic enantioseparation of five basic drugs, resulting in significantly improved resolutions compared to an uncoated capillary. researchgate.net

Table 1: Optimized Capillary Electrophoresis Method for Enantioseparation of Basic Drugs Using MSI-LA Chiral Selector. rsc.org

| Parameter | Optimized Condition |

| Buffer | 40 mM Borax |

| Organic Modifier | 30% v/v Methanol (B129727) |

| Buffer pH | 8.5 |

| Selector Concentration | 160 mM MSI-LA |

| Voltage | +10 kV |

| Capillary Temperature | 15 °C |

| Injection | 50 mbar for 5 s |

| Detection Wavelength | 230 nm |

Enzymatic Methods and Biosensors

Enzymatic methods provide high specificity for the analysis of this compound and related compounds. The enzyme systems of Zymomonas mobilis, specifically glucose-fructose oxidoreductase (GFOR) and glucono-δ-lactonase (GL), are capable of oxidizing lactose to this compound. researchgate.netsci-hub.st Similarly, carbohydrate oxidase from the fungus Microdochium nivale can be used for the same conversion, with kinetics showing a K(m) value for lactose of 0.066 mM at pH 6.4 and 38°C. nih.gov Enzymes from white rot fungi, such as cellobiose (B7769950) dehydrogenase, have also been successfully used in the lactose oxidation reaction to produce this compound. nih.gov

Building on these enzymatic principles, biosensors offer rapid and sensitive detection. While specific biosensors for this compound are not widely reported, the technology for related compounds is well-established. Amperometric biosensors for lactate (B86563), for instance, often use immobilized enzymes like lactate oxidase (LOx) or lactate dehydrogenase (LDH). mdpi.comnih.govfrontiersin.org These sensors detect the hydrogen peroxide or other electroactive species produced during the enzymatic reaction. mdpi.comresearchgate.net The principles used in these lactate biosensors, including the use of various electrode materials (e.g., platinum, gold, carbon paste) and mediators, could theoretically be adapted for this compound detection by using enzymes specific to its formation or conversion. nih.govresearchgate.net

Other Techniques

Several other analytical techniques have been applied to the analysis of this compound.

Thin-Layer Chromatography (TLC): An in situ fluorimetric method using TLC has been developed for the quantification of lactobionic and gluconic acids in pharmaceutical products. nih.gov The method is based on the glycol cleavage of the acids with lead tetraacetate, followed by treatment with dichlorofluorescein to produce a fluorescent product. nih.gov This approach allows for the separation of interfering compounds like citric acid and sugars. nih.gov

Table 2: Performance of Fluorescence Densitometric TLC Method for this compound. nih.gov

| Parameter | Finding |

| Detection Limit | 0.2 µg per spot |

| Reproducibility (RSD) | 0.7% to 3.5% |

| Linearity Range | 0.5 to 5 µg per spot |

| Correlation Coefficient (r) | 0.994 - 0.999 |

Flow Cytometry: This technique has been used to monitor the metabolic activity of microorganisms, such as Pseudomonas taetrolens, during the production of this compound in bioreactors. mdpi.comnih.gov It provides insights into the physiological state of the cells throughout the fermentation process. mdpi.com

Polarimetry: As an optically active molecule, this compound's purity and structure can be assessed using polarimetry. This technique measures the optical rotation of plane-polarized light. It has been used to confirm the high purity of this compound produced by Zymomonas mobilis, showing a specific rotation of [α]D 20 = +22.5°, and to verify that the product was free of racemic isomers. walshmedicalmedia.comresearchgate.net

Chemical Reactivity and Derivatization of Lactobionic Acid

Metal Ion Chelation Chemistry

The presence of a carboxylate group and multiple hydroxyl groups in the LBA molecule allows it to function as an effective chelating agent, forming stable complexes with various metal ions. vulcanchem.comcdnsciencepub.com This property is fundamental to many of its applications, from preventing oxidative damage in medical solutions to its use in industrial formulations. caldic.com

Lactobionic acid can form complex bonds with a range of bivalent and other metal ions, including essential minerals and heavy metals. chemicalbook.comcdnsciencepub.com Studies have documented its interaction with ions such as Cobalt (Co(II)), Nickel (Ni(II)), Copper (Cu(II)), Zinc (Zn(II)), Cadmium (Cd(II)), and Mercury (Hg(II)). cdnsciencepub.com The formation of these complexes is significant in various contexts; for instance, LBA is used to chelate Cu(II) for incorporation into milk as a nutritional supplement. cdnsciencepub.com It also forms complexes with iron (Fe), calcium (Ca), and manganese (Mn), which is a key reason for its use in food additives to potentially enhance mineral absorption. chemicalbook.com Furthermore, in corrosion inhibition studies, LBA has been shown to act as a synergist, forming a protective complex believed to be [Zn(II)–PBTC–LBA] on metal surfaces. researchgate.net

Table 1: Examples of Metal Ion Complexation by this compound

| Metal Ion(s) | Context of Complex Formation | References |

|---|---|---|

| Co(II), Ni(II), Cu(II), Zn(II), Cd(II), Hg(II) | General study of coordination chemistry in aqueous solutions. cdnsciencepub.com | cdnsciencepub.com |

| Cu(II) | Nutritional supplementation in milk. cdnsciencepub.com | cdnsciencepub.com |

| Fe, Ca, Mn | Food additives for mineral absorption, organ preservation solutions. chemicalbook.comcaldic.com | chemicalbook.comcaldic.com |

| Zn(II) | Synergistic agent in corrosion inhibition formulations. researchgate.net | researchgate.net |

The structures of metal-lactobionate complexes have been investigated using a variety of analytical techniques to understand the coordination environment of the metal ion. cdnsciencepub.com These methods include elemental analysis, thermogravimetric analysis, susceptibility analysis, 13C NMR spectroscopy, and UV-visible spectroscopy. cdnsciencepub.com

For the Ni(II)-lactobionate complex, analysis suggests that the metal ion is octahedrally bonded. cdnsciencepub.com The coordination involves the carboxylate group, the deprotonated hydroxyl group at the C-2 position of the gluconic acid moiety, and the lone electron pair of the C-4 oxygen. cdnsciencepub.com In the case of the Zn(II)-lactobionate system, potentiometric titration data indicates the formation of a [ZnH₂L] complex. cdnsciencepub.com Studies have also explored the structural properties of self-assembled coordination polymers formed between D-lactobionate and silver(I) or mercury(II) ions. acs.org

Table 2: Structural Analysis Findings for Metal-Lactobionate Complexes

| Metal Complex | Analytical Methods Used | Key Structural Findings | Reference |

|---|---|---|---|

| Ni(II)-Lactobionate | 13C NMR, Spectrophotometry | The Ni(II) ion is octahedrally bonded to the carboxylate group, the deprotonated C-2 hydroxyl, and the C-4 oxygen. cdnsciencepub.com | cdnsciencepub.com |

| Zn(II)-Lactobionate | Potentiometric Titration | Evidence for the formation of a [ZnH₂L] complex in solution. cdnsciencepub.com | cdnsciencepub.com |

| Cu(II)-Lactobionate | Potentiometric & Spectrophotometric Titration | Predominance of [CuL]⁺ species at pH 4.5 and [CuLH₋₂]⁻ species at alkaline pH. cdnsciencepub.com | cdnsciencepub.com |

This compound's ability to chelate metal ions plays a crucial role in mitigating chemical redox processes, particularly oxidative damage. caldic.com Metal ions, such as iron, can act as catalysts in the formation of highly reactive free radicals like hydroxyl radicals. chemicalbook.com By sequestering these metal ions, LBA inhibits their catalytic activity, thereby functioning as an effective antioxidant. chemicalbook.comresearchgate.net This mechanism is a key feature of its use in organ preservation solutions, where the chelation of metal ions reduces oxidative damage to tissues during storage. caldic.com This antioxidant property, derived from its metal chelation capacity, also contributes to its use in cosmetic formulations to reduce the appearance of photoaging. caldic.com

Structural Analysis of Metal-Lactobionate Complexes

Synthesis of this compound Derivatives

The functional groups on LBA allow for its chemical modification to create new derivatives with tailored properties. A significant area of research involves the synthesis of polymeric derivatives through modification and grafting.

This compound can be covalently attached, or grafted, to polymer backbones to impart specific functionalities. unibo.it This approach is widely used to enhance the properties of both natural and synthetic polymers for biomedical applications.

This compound has been successfully integrated into various natural polymers, most notably chitosan (B1678972). unibo.itmdpi.com Chitosan, a polysaccharide, has limited water solubility, which can be a drawback for certain applications. mdpi.com Grafting LBA onto the chitosan backbone, often via an amide linkage with the C2-amino group of chitosan, can improve its water solubility. mdpi.comkoreascience.kr These LBA-grafted chitosan derivatives have been developed for applications in drug and gene delivery, where the galactose moiety of LBA can act as a targeting ligand for specific receptors, such as the asialoglycoprotein receptor (ASGPR) on hepatocytes. unibo.itkoreascience.krresearchgate.net For example, LBA-grafted pegylated chitosan has been synthesized and shown to successfully condense DNA into nanoparticle complexes for potential gene delivery. researchgate.netcapes.gov.br This integration facilitates the attachment and entrapment of liver cells (hepatocytes) and is explored for creating biocompatible scaffolds in liver tissue engineering. unibo.it

Table 3: Examples of this compound Grafted onto Natural Polymers

| Natural Polymer | Chemical Linkage/Site | Purpose of Modification | References |

|---|---|---|---|

| Chitosan | Amide linkage with C2-amino group | Improve water solubility, create targeted drug/gene delivery systems. mdpi.comkoreascience.krcapes.gov.br | mdpi.comkoreascience.krcapes.gov.br |

| Chitosan | Grafted onto C2-NH₂ position | Enhance targeting to asialoglycoprotein receptors (ASGPR) on liver cells. koreascience.krresearchgate.net | koreascience.krresearchgate.net |

Polymeric Modifications and Grafting

Grafting onto Synthetic Polymers

This compound can be chemically grafted onto various synthetic polymers to impart specific functionalities. A common strategy involves the reaction of the carboxylic acid group of LBA with amine-functionalized polymers to form stable amide bonds. tandfonline.com This approach has been used to synthesize lactobionamide-grafted amphiphilic glycopolysiloxanes. tandfonline.com In one method, aminopropyl functional polysiloxanes are first synthesized and then reacted with this compound in methanol (B129727) at reflux to yield the desired glycopolysiloxane. tandfonline.com

Another example is the grafting of LBA onto pegylated chitosan. In this process, methoxy (B1213986) poly(ethylene glycol) (MPEG) is first grafted onto the C6-hydroxyl position of chitosan. Subsequently, this compound is grafted onto the C2-amino position of the pegylated chitosan. capes.gov.br The efficiency of LBA grafting can be influenced by the degree of pegylation, as the flexible MPEG chains can create a shielding effect. capes.gov.br These modified polymers have shown the ability to condense DNA into nanoparticle complexes. capes.gov.br

Formation of Galactosylated Polymers and Hydrogels

The galactose unit of this compound serves as a key component in the formation of galactosylated polymers, which are of significant interest for liver-tissue engineering due to their specific interaction with asialoglycoprotein receptors (ASGPR) on hepatocytes. caldic.comnih.gov These polymers can be synthesized by coupling LBA to various polymer backbones, such as chitosan. bioline.org.brnih.gov

The process often involves activating the carboxylic acid group of LBA with coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and N-hydroxysuccinimide (NHS) to facilitate amide bond formation with the amine groups of chitosan. mdpi.comkoreascience.krresearchgate.net This reaction yields galactosylated chitosan derivatives with varying degrees of substitution. bioline.org.brnih.govresearchgate.net These galactosylated polymers can self-assemble into nanoparticles or be used to coat other drug delivery systems like liposomes. bioline.org.brnih.gov

Furthermore, this compound can be used to create thermosensitive hydrogels. nih.gov By modifying chitosan with LBA, the resulting chitosan-lactobionic acid (CSLA) conjugate can be combined with chitosan and β-glycerophosphate to form a three-phase hydrogel system. nih.govresearchgate.net The incorporation of CSLA improves the fluidity of the hydrogel precursor solution at low temperatures and enhances the mechanical strength and bio-adhesion of the final hydrogel. nih.gov These hydrogels exhibit temperature-sensitive properties, transitioning from a solution to a gel state at physiological temperatures. nih.gov

Conjugation Chemistry

The chemical reactivity of this compound allows for its conjugation to various nanostructures and biomolecules, enabling the development of targeted delivery systems and advanced functional materials.

Conjugation with Nanoparticles and Nanocapsules

This compound is frequently conjugated to the surface of nanoparticles and nanocapsules to facilitate targeted drug delivery, particularly to liver cells which overexpress the asialoglycoprotein receptor (ASGPR). caldic.comnih.gov The galactose moiety of LBA acts as a specific ligand for this receptor. nih.govtaylorandfrancis.com

The conjugation process typically involves the formation of an amide bond between the carboxylic acid group of LBA and amine groups present on the nanoparticle surface. dovepress.com This reaction is often facilitated by the use of carbodiimide (B86325) chemistry, employing reagents such as EDC and NHS to activate the carboxylic acid. dovepress.com For instance, LBA has been successfully conjugated to quercetin-loaded organically modified silica (B1680970) (ORMOSIL) nanoparticles and poly(lactic-co-glycolic acid) (PLGA) nanoparticles. dovepress.comacs.org Similarly, LBA has been attached to the surface of selenium nanoparticles functionalized with poly-L-lysine (PLL) for gene delivery applications. mdpi.com In another approach, LBA has been used to functionalize graphene oxide nanocomposites for targeted anticancer drug delivery. mdpi.comucl.ac.uk

These LBA-conjugated nanoparticles have demonstrated enhanced cellular uptake and targeting efficiency in various studies. nih.govdovepress.comacs.org

Synthesis of Glycoconjugated Dendrimers

This compound can be conjugated to dendrimers, which are highly branched, well-defined macromolecules, to create targeted drug delivery systems. nih.govtandfonline.com The surface of dendrimers, such as poly(amidoamine) (PAMAM) dendrimers, often possesses numerous functional groups, like primary amines, that can be used for conjugation. rsc.orgresearchgate.net

The synthesis of LBA-conjugated dendrimers typically involves reacting the carboxylic acid group of LBA with the amine-terminated surface of the dendrimer. rsc.orggoogle.com To enhance the specificity and reduce non-specific interactions, the remaining free amino groups on the dendrimer are often acetylated. nih.gov Fluorescent molecules like fluorescein (B123965) isothiocyanate (FITC) can also be co-conjugated to the dendrimer to allow for visualization of cellular uptake and trafficking. tandfonline.comrsc.orgresearchgate.net These LBA-functionalized dendrimers have shown effective targeting to human liver cancer cells (HepG2) in vitro. tandfonline.comrsc.orggoogle.com

Functionalization with Peptides and Nucleic Acids

This compound's ability to target the asialoglycoprotein receptor on hepatocytes has been exploited for the delivery of peptides and nucleic acids. caldic.comnih.gov By conjugating LBA to these biomolecules, their delivery to the liver can be significantly enhanced. nih.govnih.gov

For example, di-lactobionic acid (diLBA) has been conjugated to peptide nucleic acids (PNAs) designed to target microRNA-122, which is highly expressed in the liver. nih.govnih.gov The synthesis involves creating a linker with two LBA molecules that can then be covalently attached to the PNA. nih.govresearchgate.net These diLBA-PNA conjugates have demonstrated significant retention in hepatocytes after systemic administration in vivo. nih.govnih.gov This approach provides a robust platform for the targeted delivery of nucleic acid-based therapeutics for liver-associated diseases. nih.govresearchgate.net

Synthesis of this compound Based Surfactants

This compound serves as a hydrophilic head group in the synthesis of biodegradable and biocompatible surfactants. taylorandfrancis.comuc.ptndpublisher.in These sugar-based surfactants are gaining attention as greener alternatives to conventional surfactants. uc.pt

One synthetic route to produce cationic this compound-based surfactants involves a two-step process. uc.pt First, an amidation reaction is carried out between this compound and a diamine, such as N,N-dimethyl-1,3-propanediamine, in methanol. uc.pt The resulting intermediate is then alkylated with an n-alkyl bromide of varying chain lengths to produce the final cationic surfactant. uc.pt Yields for these surfactants have been reported in the range of 56-64%. uc.pt

Another approach involves the direct reaction of this compound with primary fatty amines to produce this compound amide compounds, which have applications as detergents. google.com Additionally, lactobionamide-grafted amphiphilic glycopolysiloxanes, which exhibit high surface activity, have been synthesized by reacting this compound with aminopropyl functional polysiloxanes. tandfonline.comrsc.org

Other Functional Group Modifications of this compound

This compound (LBA) possesses a versatile chemical structure, featuring a carboxylic acid group and multiple hydroxyl groups, which allows for a wide range of functional group modifications. These modifications are pivotal in synthesizing novel derivatives with tailored properties for various applications. Key reactive sites include the carboxyl group, the numerous hydroxyl groups on both the gluconic acid and galactose moieties, and the potential for the entire molecule to act as a chelating agent.

Amidation of the Carboxylic Acid Group

The carboxylic acid function of this compound is a prime site for modification, most notably through the formation of amide bonds. This reaction typically involves the condensation of the carboxyl group with a primary or secondary amine. To facilitate this, the carboxylic acid is often activated using coupling agents. A common method is the use of 1-ethyl-3-(3-dimethylaminopropyl)-carbodiimide (B8375161) (EDC) in conjunction with N-hydroxysuccinimide (NHS). dovepress.comresearchgate.net The EDC activates the carboxyl group, making it susceptible to nucleophilic attack, and the NHS forms a more stable active ester, which then readily reacts with an amine to form a stable amide linkage. dovepress.comkoreascience.kr

This amidation strategy has been employed to conjugate this compound to various molecules and materials. For instance, it has been used to immobilize LBA onto the surface of organically modified silica (ORMOSIL) nanoparticles and to graft LBA onto chitosan-based polymers. dovepress.comresearchgate.netkoreascience.kr In one study, this compound was successfully conjugated with the amino group of the antiviral drug oseltamivir. arkat-usa.org The reaction can also proceed by reacting the lactone form of LBA, lactobionolactone, directly with an amine at elevated temperatures. arkat-usa.org

Table 1: Examples of Amidation Reactions with this compound

| Amine Substrate | Coupling/Reaction Conditions | Resulting Product | Reference |

|---|---|---|---|

| Amine-functionalized ORMOSIL nanoparticles | EDC, NHS, phosphate (B84403) buffer (pH 6.0), room temperature, 3 days | LBA-conjugated ORMOSIL nanoparticles | dovepress.com |

| Phenylalanyl-glycyl-chitosan (Phe-Gly-CS) | EDC·HCl, NHS, HCl (to pH 6), 25°C, 48 h | This compound grafted phenylalanyl-glycyl-chitosan (Phe-Gly-CS-LA) | koreascience.kr |

| Oseltamivir phosphate | Lactobionolactone, anhydrous dimethylformamide, pyridine, 120°C, 6 h | Amido conjugate of LBA and oseltamivir | arkat-usa.org |

| Chitosan | EDC, NHS | This compound-grafted chitosan | researchgate.net |

Reactions Involving Hydroxyl Groups

The eight hydroxyl groups present in the this compound molecule offer numerous possibilities for derivatization. biomaterials.pl These groups can undergo reactions such as esterification, etherification, and sulfation.

Acetylation: The hydroxyl groups can be acetylated. This modification is often used as a temporary protecting group strategy during multi-step syntheses to prevent unwanted side reactions. For example, during the synthesis of a di-lactobionic acid (diLBA) appended linker, the hydroxyl groups were acetylated for easier purification. nih.gov The acetyl groups can later be removed (deacetylation) using reagents like sodium methoxide (B1231860) in anhydrous methanol to yield the final product. nih.gov

Sulfation: Another significant modification is the sulfation of the hydroxyl groups, leading to the formation of highly charged poly-anionic derivatives. A series of sulfated bis-lactobionic acid amides have been prepared, with molecules typically containing 16 sulfate (B86663) groups. nih.gov These compounds are homogeneous, monodisperse substances with molecular weights in the range of 2388 to 2514 Da. nih.gov

Esterification

Esterification of this compound can be achieved by reacting its internal ester, this compound δ-lactone, with an alcohol. google.comsmolecule.com The δ-lactone is typically formed by spray-drying or oven-drying an aqueous solution of this compound. google.com This cyclic ester can then react with alcohols under appropriate conditions to form the corresponding lactobionate (B10762962) esters. google.comsmolecule.com

Chelation and Complex Formation

This compound can form complexes with various bivalent and trivalent metal ions. cdnsciencepub.comnih.gov This chelating ability involves both the carboxylate group and one or more of the hydroxyl groups. cdnsciencepub.comnih.gov Studies have shown that LBA forms complexes with ions such as Copper(II), Cobalt(II), Nickel(II), Zinc(II), Cadmium(II), and Iron(II)/Iron(III). cdnsciencepub.comnih.gov The formation of these complexes often involves the displacement of protons from the hydroxyl groups. cdnsciencepub.com For example, with Co(II), it is suggested that the chelation process involves the carboxylate group and the deprotonated hydroxyls at the C-2 and C-3 positions of the gluconic acid moiety. cdnsciencepub.com Similarly, studies with Fe(III) indicate that LBA donates at the "1,2,3,6" positions (carboxylate and three hydroxyls) to form a stable complex. nih.gov

Table 2: Metal Ion Complexation with this compound

| Metal Ion | Detected Complex Species | Suggested Coordination Sites | Reference |

|---|---|---|---|

| Co(II) | [CoLH-2] | Carboxylate, C-2 hydroxyl, C-3 hydroxyl | cdnsciencepub.com |

| Cu(II) | [CuL], [CuLH-2] | Not specified | cdnsciencepub.com |

| Zn(II) | [ZnLH-1] | Carboxylate, C-3 hydroxyl, C-4 hydroxyl | cdnsciencepub.com |

| Fe(III) | [FeIII(LBA)(OH)(H2O)]- | Carboxylate (C-1), C-2 hydroxyl, C-3 hydroxyl, C-6 hydroxyl | nih.gov |

Conjugation to Macromolecules

A significant area of research involves the covalent attachment (conjugation) of this compound to various macromolecules to impart new functionalities. The galactose moiety of LBA is recognized by asialoglycoprotein receptors (ASGPRs), which are abundant on the surface of hepatocytes, making LBA an effective targeting ligand for liver cells. dovepress.comshimadzu.com.cnrsc.orgacs.org

LBA has been successfully conjugated to a variety of polymers and other large molecules, including:

Chitosan: LBA is grafted onto chitosan, a natural polysaccharide, to improve its properties for biomedical applications like hydrogels for wound healing and drug delivery systems. researchgate.netbiomaterials.plshimadzu.com.cnresearchgate.net The amide bond is typically formed between the carboxyl group of LBA and the free amino groups of chitosan. researchgate.net

Dendrimers: Poly(amidoamine) (PAMAM) dendrimers have been modified with this compound to create targeted drug delivery systems for liver cancer. acs.org

Peptide Nucleic Acids (PNAs): Di-lactobionic acid ligands have been conjugated to PNAs to enhance their delivery to hepatocytes for gene expression modulation. nih.gov

Polyethersulfone (PES): The surface of PES hollow fiber membranes has been chemically modified with LBA to improve biocompatibility and promote the adhesion and function of liver cells for applications in bio-artificial liver devices. rsc.org

These modifications leverage the inherent chemical reactivity of this compound's functional groups to create advanced materials and therapeutic agents.

Advanced Chemical and Industrial Applications

Lactobionic Acid as a Platform Chemical

The concept of a platform chemical involves the use of a versatile, often bio-based molecule as a starting point for the synthesis of a wide array of other chemicals and materials. This compound fits this description well, primarily due to its derivation from lactose (B1674315), a readily available resource from the dairy industry. caldic.comnih.gov

Role in Biorefineries and Valorization of Renewable Resources

This compound plays a crucial role in the context of biorefineries, which aim to convert biomass into a range of valuable products. The valorization of renewable resources, such as cheese whey, a lactose-rich byproduct of the dairy industry, is a key focus. researchgate.nethefjournal.orgjoaat.com The bioconversion of lactose from whey into this compound presents a sustainable and economically viable route to a high-value chemical, simultaneously addressing the environmental challenge of whey disposal. researchgate.netjoaat.com This process often utilizes microorganisms like Pseudomonas taetrolens or enzymatic pathways for the oxidation of lactose. researchgate.netacs.orgmdpi.com

The production of this compound within a biorefinery framework aligns with the principles of a circular economy by transforming a low-value byproduct into a valuable platform chemical. nih.gov This approach is part of a broader strategy in white biotechnology to utilize inexpensive and renewable resources for producing a variety of bio-based compounds. researchgate.net Research has focused on optimizing the fermentation conditions, including pH and substrate feeding strategies, to enhance the yield and productivity of this compound from whey. researchgate.netjoaat.com

The following table summarizes research findings on the biotechnological production of this compound from renewable resources:

| Microorganism/Enzyme | Renewable Resource | Key Findings |

| Pseudomonas taetrolens | Whey | Bioconversion of lactose from whey into this compound is a viable process. researchgate.netjoaat.com |

| Zymomonas mobilis | Lactose | Produces high-purity this compound suitable for targeted drug delivery. walshmedicalmedia.com |

| Enterobacter cloacae KRICT-1 | Lactose | Demonstrates high this compound productivity, surpassing that of P. taetrolens under certain conditions. acs.org |

| Cellobiose (B7769950) dehydrogenase and Laccase | Lactose | Enzymatic systems can be immobilized for the synthesis of this compound. mdpi.com |

Building Block for Bio-based Chemicals and Materials

The molecular structure of this compound, featuring multiple hydroxyl groups and a carboxylic acid group, makes it an excellent building block for the synthesis of a diverse range of bio-based chemicals and materials. biomaterials.pl Its polyhydroxy nature allows for various chemical modifications, leading to the creation of novel polymers and functional molecules. caldic.comnih.gov

This compound serves as a platform for creating biocompatible and biodegradable materials with applications in medicine and beyond. caldic.combiomaterials.pl For instance, it can be incorporated into polymers to enhance their properties or to introduce specific functionalities. The galactose moiety in this compound is particularly significant as it can act as a targeting ligand for specific receptors in the body, such as the asialoglycoprotein receptor (ASGPR) on hepatocytes. nih.govdovepress.com This has led to its use in developing targeted drug delivery systems and tissue engineering scaffolds. biomaterials.plnih.gov

Applications in Materials Science

The unique properties of this compound have driven its application in the field of materials science, particularly in the development of advanced biomaterials and functional packaging.

Development of Functional Biomaterials and Scaffolds

This compound is increasingly utilized in the creation of functional biomaterials and scaffolds for tissue engineering, especially for liver-related applications. caldic.comnih.gov Its ability to be incorporated into various polymers, both natural and synthetic, allows for the enhancement of their biocompatibility and functionality. caldic.com The galactose groups on this compound facilitate cell attachment and recognition, making LBA-functionalized materials highly suitable for creating environments that support cell growth and tissue regeneration. caldic.comnih.gov

Researchers have successfully developed galactosylated polymers using this compound, which show promise as biomaterials for liver tissue engineering. caldic.com These materials can be fabricated into scaffolds that provide structural support for hepatocytes, promoting their adhesion and proliferation. caldic.comnih.gov The combination of chitosan (B1678972) with this compound has been explored to create hydrogels with potential applications in wound healing dressings, leveraging the synergistic effects of both components. biomaterials.pl

The table below highlights examples of LBA-functionalized biomaterials and their applications:

| Biomaterial | Polymer Matrix | Application |

| Galactosylated Scaffolds | Natural or Synthetic Polymers | Liver Tissue Engineering. caldic.comnih.gov |

| LBA-Chitosan Hydrogels | Chitosan | Wound Healing Dressings. biomaterials.pl |

Utilization in Active Packaging Materials

This compound is being investigated as an active component in food packaging materials due to its antimicrobial and antioxidant properties. researcher.liferesearchgate.netresearchgate.net Active packaging aims to extend the shelf life and maintain the quality of food products by incorporating substances that can inhibit microbial growth or oxidative degradation. researchgate.netnih.gov

Studies have shown that incorporating this compound into polymer matrices, such as poly(vinyl alcohol) (PVA) and poly(ε-caprolactone) (PCL), through techniques like electrospinning, can produce nanofibers with antimicrobial and antioxidant activity. researcher.liferesearchgate.net For example, PVA nanofibers containing this compound have demonstrated antimicrobial effects against Staphylococcus aureus. researcher.life Furthermore, both PVA and PCL nanofibers with LBA have shown significant antioxidant capacity. researcher.liferesearchgate.net These findings suggest that this compound can be a valuable additive in the development of novel active packaging systems to improve food safety and quality. researchgate.netresearchgate.net

Role in Nanotechnology and Functional Materials

This compound's distinct molecular features have made it a valuable tool in the realm of nanotechnology and the design of functional materials. caldic.comnih.gov Its ability to functionalize nanoparticles and create targeted delivery systems has opened up new avenues in nanomedicine and diagnostics. caldic.comnih.gov

The galactose component of this compound acts as a specific ligand for the asialoglycoprotein receptor (ASGPR), which is abundantly present on the surface of hepatocytes. nih.govdovepress.com This specific interaction is exploited to create LBA-coated nanoparticles for targeted drug delivery to the liver. walshmedicalmedia.comnih.gov By coating nanoparticles with this compound, researchers can enhance their uptake by liver cells, thereby increasing the therapeutic efficacy of encapsulated drugs and reducing systemic side effects. walshmedicalmedia.comdovepress.com This strategy has been explored for the delivery of chemotherapeutic agents and as contrast agents for liver imaging. walshmedicalmedia.comnih.gov

This compound has been used to functionalize various types of nanoparticles, including magnetic nanoparticles and organically modified silica (B1680970) (ORMOSIL) nanoparticles. walshmedicalmedia.comdovepress.com This surface modification not only provides targeting capabilities but can also improve the physicochemical stability, water solubility, and biocompatibility of the nanoparticles. caldic.com The development of LBA-conjugated nanocarriers represents a significant advancement in creating next-generation tools for the diagnosis and treatment of liver diseases. nih.gov

Recent research on LBA in nanotechnology includes:

| Nanoparticle System | Application | Key Finding |

| LBA-coated magnetic nanoparticles | Liver-targeting contrast agent | Enhanced accumulation in cultured liver cells. walshmedicalmedia.com |

| LBA-conjugated ORMOSIL nanoparticles | Targeted drug delivery to hepatocytes | Successful conjugation of LBA for targeted delivery. dovepress.com |

| LBA-functionalized nanoparticles | Bioimaging applications | Enhanced physicochemical stability and uptake by hepatocytes. caldic.com |

Industrial Chemical Formulations

This compound and its salts are utilized in a variety of industrial chemical formulations, primarily owing to their chelating, stabilizing, and antioxidant properties. synthetikaeu.comwikipedia.orgndpublisher.in

As a polyhydroxy acid, this compound is an effective complexing and chelating agent for metal ions. synthetikaeu.comchemicalbook.com This characteristic is particularly valuable in metal surface treatment processes, where it aids in preventing corrosion. synthetikaeu.com In industrial formulations, it can act as a stabilizer for compounds that are sensitive to oxidation. synthetikaeu.com Its ability to form salts with mineral cations like calcium, potassium, sodium, and zinc further broadens its application scope. wikipedia.org For instance, calcium lactobionate (B10762962) serves as a food additive and stabilizer, while potassium lactobionate is used in organ preservation solutions to provide osmotic support. wikipedia.orgmasterchem.ee

The pharmaceutical industry also employs this compound as an excipient in drug formulations. wikipedia.orgmasterchem.eespectrumchemical.com A notable example is its use in the intravenous delivery of the antibiotic erythromycin (B1671065), where it is formulated as erythromycin lactobionate. wikipedia.orgmasterchem.ee

Interactive Table: Applications of this compound in Industrial Formulations

| Application Area | Function | Example |

| Metal Treatment | Corrosion Control, Chelating Agent | Metal surface treatment formulations synthetikaeu.com |

| Polymer Synthesis | Biodegradable Polymers | Development of environmentally friendly plastics synthetikaeu.com |

| Chemical Formulations | Stabilizer, Chelating Agent | Stabilization of oxidation-sensitive compounds synthetikaeu.com |

| Food Industry | Stabilizer, Food Additive | Calcium lactobionate in various food products wikipedia.org |

| Pharmaceutical Industry | Excipient, Stabilizer | Erythromycin lactobionate for intravenous use wikipedia.orgmasterchem.ee |

| Organ Preservation | Osmotic Support | Potassium lactobionate in preservation solutions wikipedia.orgmasterchem.ee |

Contributions to Green Chemistry Principles

The production and application of this compound align well with the principles of green chemistry, which advocate for the design of chemical products and processes that reduce or eliminate the use or generation of hazardous substances. ndpublisher.in The shift towards bio-based production methods for this compound is a significant step in this direction. caldic.com

Sustainable Production Processes

Traditionally, this compound has been produced through chemical synthesis, an energy-intensive process that often requires costly and environmentally harmful metal catalysts. caldic.commdpi.com However, recent advancements have focused on more sustainable biotechnological routes, such as microbial fermentation and enzymatic catalysis. chemicalbook.commdpi.comnih.gov

Microbial production, particularly using bacteria from the genus Pseudomonas, has shown high yields of this compound. mdpi.com This biological approach is considered non-invasive and cost-effective, especially when utilizing waste products as a raw material. mdpi.com Enzymatic processes, involving enzymes like cellobiose dehydrogenase and laccase, also offer a green alternative by enabling the conversion of lactose to this compound under milder conditions. chemicalbook.com These biocatalytic methods are praised for their high selectivity, which minimizes the formation of undesirable by-products. caldic.com

The development of these sustainable bioprocesses represents a move away from conventional chemical synthesis, contributing to a more environmentally friendly manufacturing landscape. biorenewables.org

Interactive Table: Comparison of this compound Production Methods

| Production Method | Description | Advantages | Disadvantages |

| Chemical Synthesis | Oxidation of lactose using metal catalysts. caldic.com | Established process. | Energy-intensive, uses costly and potentially harmful catalysts, can generate by-products. caldic.commdpi.com |

| Microbial Fermentation | Use of microorganisms like Pseudomonas taetrolens to convert lactose to this compound. mdpi.com | Cost-effective, can utilize waste streams, non-invasive. mdpi.com | May require optimization of fermentation conditions (pH, temperature, aeration) for high yields. mdpi.com |

| Enzymatic Catalysis | Use of specific enzymes (e.g., cellobiose dehydrogenase, laccase) for lactose oxidation. chemicalbook.com | High selectivity, operates under mild conditions, reduces by-product formation. caldic.com | Enzyme cost and stability can be a factor. |

Waste Product Utilization

A key aspect of the green chemistry profile of this compound production is the ability to utilize lactose-rich waste streams from the dairy industry. mdpi.com Whey, a major by-product of cheese and casein production, is a prime example of a previously underutilized resource that is now being repurposed. mdpi.combiorenewables.orgnih.gov

The high volume of whey produced annually presents a significant disposal challenge for the dairy industry due to its high biochemical oxygen demand (BOD). nih.govfrontiersin.org By using whey as a feedstock for microbial fermentation, the production of this compound not only creates a valuable product but also provides a sustainable solution for waste management. biorenewables.orgnih.gov This approach transforms a potential environmental pollutant into a valuable resource, aligning with the principles of a circular economy. biorenewables.org

Research has demonstrated the feasibility of producing this compound from various types of whey, including sweet whey and acid whey, through fermentation with microorganisms like Pseudomonas taetrolens. mdpi.comhefjournal.org Studies have explored optimizing conditions to maximize the conversion of lactose from whey into this compound, with promising results. nih.govhefjournal.orgscirp.orgresearchgate.net This valorization of dairy waste streams is a critical step towards more sustainable and economically viable industrial processes. hefjournal.orgresearchgate.net

Interactive Table: Research Findings on this compound Production from Whey

| Microorganism | Whey Type | Key Findings |

| Pseudomonas taetrolens | Sweet Whey | A bioreactor with controlled pH is highly suitable for production. mdpi.com |

| Pseudomonas taetrolens | Acid Whey | Can be used as a substrate, with pH control being crucial for optimal fermentation. mdpi.comhefjournal.org |

| Pseudomonas taetrolens | Traditional Cheese Whey (Benin) | Achieved 66% lactose conversion to this compound without nutrient supplementation or pH control. nih.govfrontiersin.org |

| Pseudomonas sp. LS13-1 | Milk Whey | Capable of producing 175 g/L of this compound in a fed-batch fermentation process. scirp.org |

Future Directions and Emerging Research Areas

Novel Synthesis Methodologies and Catalytic Systems

The industrial production of lactobionic acid has traditionally relied on chemical synthesis from refined lactose (B1674315), often involving energy-intensive processes and costly, potentially harmful catalysts that can generate undesirable byproducts. caldic.com To address these limitations, research is actively exploring alternative, more sustainable, and efficient synthesis methodologies.

Biocatalytic and Microbial Synthesis: A significant area of development is the use of biocatalysts, either as isolated enzymes or whole microbial systems, for the oxidation of lactose to LBA. ndpublisher.in This "green" approach offers high selectivity under mild temperature and pH conditions. caldic.com The general mechanism involves the enzymatic oxidation of lactose to lactobiono-δ-lactone, which is then hydrolyzed to this compound. ndpublisher.incaldic.com

Microbial Systems: Various microorganisms, including Pseudomonas taetrolens and genetically engineered Escherichia coli, have shown promise as efficient LBA producers. joaat.comnih.govacs.org For instance, a recombinant E. coli strain co-expressing a quinoprotein glucose dehydrogenase (GDH) and a pyrroloquinoline quinone (PQQ) synthesis gene cluster successfully produced LBA without the need for external cofactor supplementation. acs.org Batch fermentation of this engineered strain achieved a high LBA titer of 209.3 g/L with 100% yield. acs.org

Enzymatic Systems: Multi-enzyme systems are also being investigated. A novel system using cellobiose (B7769950) dehydrogenase (CDH) from Phlebia lindtneri, laccase from Cerrena unicolor, and a redox mediator demonstrated the synthesis of LBA. nih.gov The efficiency of this enzymatic synthesis was found to be significantly influenced by temperature and the choice of redox mediator. nih.gov

Heterogeneous Catalytic Oxidation: This method utilizes solid catalysts to facilitate the oxidation of lactose with environmentally friendly oxidants like air or oxygen. ndpublisher.in Research has focused on developing highly active and selective catalysts.

Palladium-based Catalysts: Palladium-bismuth (Pd-Bi) catalysts supported on carbon (Pd-Bi/C) have been shown to be highly effective for converting lactose to this compound, achieving high yields. google.comtaylorandfrancis.com These catalysts can be recycled multiple times without a significant loss of activity. taylorandfrancis.com

Gold-based Catalysts: Gold nanoparticles (AuNPs) have also emerged as efficient catalysts for LBA production from lactose. researchgate.net Studies have shown that AuNPs synthesized using plant extracts can achieve a lactose conversion yield of 45.24%. researchgate.net

Electrochemical Synthesis: Electrolytic oxidation of lactose offers another pathway to LBA production with high yields and selectivity. ndpublisher.in This method typically employs noble metal electrodes, such as gold or platinum, in an alkaline medium. ndpublisher.in Gold electrodes have been identified as particularly effective catalysts for the oxidation of sugars, with lactone being the primary intermediate product that hydrolyzes to this compound. ndpublisher.in

| Synthesis Method | Key Features | Reported Yield/Titer | Reference(s) |

| Microbial Fermentation | Use of whole microorganisms (e.g., E. coli) | 209.3 g/L LBA titer | acs.org |

| Enzymatic Synthesis | Multi-enzyme systems (e.g., CDH, laccase) | Up to 26% conversion rate | nih.gov |

| Heterogeneous Catalysis | Solid catalysts (e.g., Pd-Bi/C, AuNPs) | 95% yield (Pd-Bi/C), 45.24% yield (AuNPs) | taylorandfrancis.comresearchgate.net |

| Electrochemical Oxidation | Noble metal electrodes (e.g., Gold) | >90% yield | ndpublisher.in |

Advanced Purification and Separation Technologies

The development of efficient and scalable downstream processing is crucial for obtaining high-purity this compound, particularly when produced via bioconversion from complex feedstocks like whey. mdpi.com Research in this area focuses on moving beyond traditional methods to more advanced and integrated purification strategies.

A variety of techniques have been explored for the separation and purification of LBA. mdpi.com Traditional methods include precipitation with ethanol (B145695), evaporation, and crystallization. ndpublisher.inresearchgate.net More advanced technologies are being implemented to improve efficiency and purity.

Chromatography: High-performance liquid chromatography (HPLC) is a powerful technique for both analytical quantification and preparative separation of LBA. researchgate.netsielc.comsielc.com Ion-exchange chromatography has proven effective in producing pure LBA solutions by removing cations like calcium. ndpublisher.ingoogle.com Different types of HPLC columns, such as Newcrom R1 and Newcrom BH, have been developed for the specific analysis of this compound. sielc.comsielc.com

Membrane Filtration: Microfiltration is used to remove microbial biomass and other particulate matter, which is a critical step in purifying LBA from fermentation broths. mdpi.comresearchgate.net This technique can also help in eliminating endotoxins, ensuring the safety of the product for food and pharmaceutical applications. mdpi.com

Electrodialysis: This technology utilizes ion-exchange membranes and an electric potential to separate ionic species, offering a method for the recovery and purification of this compound from fermentation products. ndpublisher.inmdpi.com

Integrated Approaches: Often, a combination of these techniques is employed to achieve the desired purity. For example, a process involving centrifugation, microfiltration, treatment with activated carbon, and subsequent precipitation with ethanol has been shown to produce LBA with a concentration of 95 ± 2%. mdpi.com

| Purification Technology | Principle of Separation | Application in LBA Purification | Reference(s) |

| Ion-Exchange Chromatography | Separation based on charge | Removal of cations (e.g., Ca²⁺) to produce pure LBA | ndpublisher.ingoogle.com |

| High-Performance Liquid Chromatography (HPLC) | High-resolution separation | Analysis and preparative separation of LBA | researchgate.netsielc.comsielc.com |

| Microfiltration | Size-based separation of particles | Removal of microbial cells and endotoxins | mdpi.comresearchgate.net |

| Electrodialysis | Separation of ions using membranes and electricity | Recovery of LBA from fermentation broths | ndpublisher.inmdpi.com |

| Ethanol Precipitation | Differential solubility | Precipitation of LBA from solution | ndpublisher.inmdpi.com |

Innovative Derivatization for Enhanced Chemical Functionality

The inherent structure of this compound, with its multiple hydroxyl groups and a carboxylic acid function, makes it an excellent platform for chemical modification. caldic.comtaylorandfrancis.com Derivatization of LBA can lead to new molecules with enhanced or novel functionalities for a wide range of applications.

Polymer Synthesis: this compound has been proposed as a building block for the biocatalytic synthesis of novel polymers. ndpublisher.in These LBA-based polymers are being explored for their potential in various industrial applications due to their biocompatibility and biodegradability. ndpublisher.in

Surfactant Development: LBA can be used to synthesize sugar-based surfactants. ndpublisher.in this compound amide compounds, for instance, have been created and are used as detergents, emulsifiers, and foam stabilizers. ndpublisher.ingoogle.com

Drug Delivery Systems: A major area of research is the use of LBA as a ligand to create targeted drug delivery systems. nih.govndpublisher.in By conjugating LBA to nanoparticles, dendrimers, or other carriers, these systems can specifically target hepatocytes (liver cells) via the asialoglycoprotein receptor (ASGPR), which recognizes the galactose moiety of LBA. ndpublisher.innih.gov This approach enhances the delivery of therapeutic agents, such as anticancer drugs, to the liver. nih.gov

Supramolecular Complexes: Recent research has focused on creating supramolecular complexes of LBA to improve its bioavailability. rsc.org By reacting LBA with compounds like betaine (B1666868) and mandelic acid, researchers have synthesized "supramolecular this compound" (SLBA) with significantly improved properties for clinical applications. rsc.org

Peptide Nucleic Acid (PNA) Conjugates: LBA has been conjugated to peptide nucleic acids to improve their in vivo delivery to hepatocytes. nih.gov This strategy aims to overcome challenges associated with the clinical translation of nucleic acid therapeutics. nih.gov

Expansion into Novel Industrial and Material Science Applications